Cas no 90035-34-0 (4'-Trifluoromethyl-biphenyl-4-carbaldehyde)

4'-Trifluoromethyl-biphenyl-4-carbaldehyde structure
90035-34-0 structure
Product Name:4'-Trifluoromethyl-biphenyl-4-carbaldehyde
Número CAS:90035-34-0
MF:C14H9F3O
Megavatios:250.215874433517
MDL:MFCD01862519
CID:61354
PubChem ID:2782712
Update Time:2024-10-26

4'-Trifluoromethyl-biphenyl-4-carbaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 4'-Trifluoromethyl-biphenyl-4-carbaldehyde
    • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde
    • [1,1'-Biphenyl]-4-carboxaldehyde, 4'-(trifluoromethyl)-
    • 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
    • 4-[4-(trifluoromethyl)phenyl]benzaldehyde
    • 4’-Trifluoromethyl-biphenyl-4-carbaldehyde
    • 4'-Trifluoromethylbiphenyl-4-carbaldehyde
    • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
    • 4'-(TRIFLUOROMETHYL)BIPHENYL-4-CARBALDEHYDE
    • 4'-(trifluoromethyl)-1,1'-biphenyl-4-carbaldehyde
    • 4-(4-Trifluoromethylphenyl)benzaldehyde
    • 4'-(trifluoromethyl)-4-biphenylcarbaldehyde
    • PubChem9323
    • 4′-(Trifluoromethyl)[1,1′-biphenyl]-4-carboxaldehyde (ACI)
    • 4′-(Trifluoromethyl)biphenyl-4-aldehyde
    • 4′-(Trifluoromethyl)biphenyl-4-carbaldehyde
    • 4′-Trifluoromethyl-1,1′-biphenyl-4-carboxaldehyde
    • 4′-Trifluoromethylbiphenyl-4-carboxaldehyde
    • 4’-Trifluoromethylbiphenyl-4-carbaldehyde
    • AR2060
    • SCHEMBL2268468
    • 4'-trifluoromethylbiphenyl-4-carboaldehyde
    • STL555766
    • 90035-34-0
    • SB17872
    • p-(4-trifluoromethylphenyl)benzaldehyde
    • MFCD01862519
    • 4'-Trifluoromethyl-1,1'-biphenyl-4-carboxaldehyde
    • J-516023
    • 4\\'-Trifluoromethyl-biphenyl-4-carbaldehyde
    • 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxaldehyde
    • 4 inverted exclamation mark -Trifluoromethylbiphenyl-4-carbaldehyde
    • 4'-Trifluoromethylbiphenyl-4-carboxaldehyde
    • 4 inverted exclamation mark -(Trifluoromethyl)biphenyl-4-carbaldehyde
    • AKOS004114020
    • DTXSID80382230
    • AC-25490
    • T3755
    • SY033563
    • 10Z-0702
    • DB-006911
    • BBL101969
    • 4`-Trifluoromethyl-biphenyl-4-carbaldehyde
    • 4'-(Trifluoromethyl)-Biphenyl-4-Carboxaldehyde
    • 4-(4-trifluoromethylphenyl)-benzaldehyde
    • CS-M1756
    • MDL: MFCD01862519
    • Renchi: 1S/C14H9F3O/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-9H
    • Clave inchi: HIMSXOOFWOOYFK-UHFFFAOYSA-N
    • Sonrisas: O=CC1C=CC(C2C=CC(C(F)(F)F)=CC=2)=CC=1

Atributos calculados

  • Calidad precisa: 250.06100
  • Masa isotópica única: 250.06054939g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 2
  • Complejidad: 271
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 17.1
  • Xlogp3: 3.9

Propiedades experimentales

  • Color / forma: White to Yellow Solid
  • Punto de fusión: 74.0 to 78.0 deg-C
  • Punto de ebullición: 319.7°C at 760 mmHg
  • PSA: 17.07000
  • Logp: 4.18490

4'-Trifluoromethyl-biphenyl-4-carbaldehyde Información de Seguridad

4'-Trifluoromethyl-biphenyl-4-carbaldehyde Datos Aduaneros

  • Código HS:2913000090
  • Datos Aduaneros:

    中国海关编码:

    2913000090

    概述:

    2913000090 品目2912所列产品的其他衍生物〔指卤化,磺化,硝化或亚硝化的衍生物〕. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

4'-Trifluoromethyl-biphenyl-4-carbaldehyde PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
042875-1g
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde
90035-34-0 >95%
1g
600CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
042875-500mg
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde
90035-34-0 >95%
500mg
389CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
042875-5g
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde
90035-34-0 >95%
5g
1950CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3755-5G
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde
90035-34-0 98.0%(GC)
5G
¥1200.0 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3755-1G
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde
90035-34-0 98.0%(GC)
1G
¥295.0 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BF686-200mg
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde
90035-34-0 97+%
200mg
¥87.0 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BF686-1g
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde
90035-34-0 97+%
1g
¥215.0 2022-07-29
Chemenu
CM100449-25g
4’-Trifluoromethylbiphenyl-4-carbaldehyde
90035-34-0 95+%
25g
$342 2021-06-17
Alichem
A019064183-10g
4'-Trifluoromethyl-biphenyl-4-carbaldehyde
90035-34-0 97%
10g
$206.21 2023-08-31
Alichem
A019064183-25g
4'-Trifluoromethyl-biphenyl-4-carbaldehyde
90035-34-0 97%
25g
$372.47 2023-08-31

4'-Trifluoromethyl-biphenyl-4-carbaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  0.5 - 1 h, 130 °C
Referencia
VP1 crystal structure-guided exploration and optimization of 4,5-dimethoxybenzene-based inhibitors of rhinovirus 14 infection
Da Costa, Laurene; Roche, Manon; Scheers, Els; Coluccia, Antonio; Neyts, Johan; et al, European Journal of Medicinal Chemistry, 2016, 115, 453-462

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 2213470-68-7 Solvents: Dimethylformamide ;  5 h, 120 °C
Referencia
One-Pot Tandem Photoredox and Cross-Coupling Catalysis with a Single Palladium Carbodicarbene Complex
Hsu, Yu-Cheng; Wang, Vincent C.-C.; Au-Yeung, Ka-Chun; Tsai, Chung-Yu; Chang, Chun-Chi; et al, Angewandte Chemie, 2018, 57(17), 4622-4626

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Palladium ,  18-Crown-6 Solvents: Methanol ,  Water ;  3 h, 45 °C
Referencia
18-Crown-6 promoting Pd/C-catalyzed cross-coupling reaction of aryl bromides and arylboronic acids in aqueous media
Chu, Wenyi; Li, Xinmin; Hou, Yanjun; Wang, Hua; Li, Hongyu; et al, Applied Organometallic Chemistry, 2012, 26(9), 478-482

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  3 h, rt → 70 °C
Referencia
Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis
Guibbal, Florian ; Benard, Sebastien; Patche, Jessica; Meneyrol, Vincent; Couprie, Joel; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(4), 787-792

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  Poly[oxy[(chloromethyl)-1,2-ethanediyl]] (reaction products with methylimidazole and bis(trifluoromethylsulfonyl)imide ion-exchanged) Solvents: Water ;  1 h, 60 °C
Referencia
From a single helix to a helical porous metalloenzyme catalyst based on temperature sensitive polyionic liquids
Li, Xinjuan; Zhou, Zhangquan; Dong, Jiaxin; Sun, Yanping; Ma, Guanglei; et al, Polymer Chemistry, 2022, 13(33), 4789-4797

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Benzene ;  1 h, 25 °C
Referencia
Nickel-Catalyzed Cross-Coupling of Organogold Reagents
Hirner, Joshua J.; Blum, Suzanne A., Organometallics, 2011, 30(6), 1299-1302

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Ethanol ,  Water ;  1 - 10 min, 17 bar, 100 °C
Referencia
Microwave-assisted synthesis and evaluation of acylhydrazones as potential inhibitors of bovine glutathione peroxidase
Wilde, Felix; Lemmerhirt, Heidi; Emmrich, Thomas; Bednarski, Patrick J.; Link, Andreas, Molecular Diversity, 2014, 18(2), 307-322

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: 2460801-03-8 Solvents: Water ;  2 h, 30 °C
Referencia
(N-Heterocyclic carbene) ion-pair palladium complexes: Suzuki-Miyaura cross-coupling studies in neat water under mild conditions
Chen, Ming-Tsz ; Lin, Yu-Hsuan; Jian, Kun-Han, Applied Organometallic Chemistry, 2020, 34(12),

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Stereoisomer of bis[2-[[bis(1-methylethyl)phosphino-κP]oxy][1,1′-biphenyl]-3-yl-… (mixed crystal with trans isomer) ,  Stereoisomer of bis[2-[[bis(1-methylethyl)phosphino-κP]oxy][1,1′-biphenyl]-3-yl-… (mixed crystal with cis isomer) Solvents: Water ;  30 min, pH 11, rt
1.2 6 h, 30 °C
Referencia
An efficient protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling
Marziale, Alexander N.; Jantke, Dominik; Faul, Stefan H.; Reiner, Thomas; Herdtweck, Eberhardt; et al, Green Chemistry, 2011, 13(1), 169-177

4'-Trifluoromethyl-biphenyl-4-carbaldehyde Raw materials

4'-Trifluoromethyl-biphenyl-4-carbaldehyde Preparation Products

4'-Trifluoromethyl-biphenyl-4-carbaldehyde Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:90035-34-0)4'-Trifluoromethyl-biphenyl-4-carbaldehyde
Número de pedido:A10767
Estado del inventario:in Stock
Cantidad:25g/100g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 19:01
Precio ($):230.0/890.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90035-34-0)4'-Trifluoromethyl-biphenyl-4-carbaldehyde
A10767
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):230.0/890.0